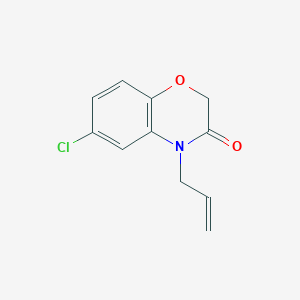
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one (CPBO) is a synthetic compound that belongs to the group of benzoxazinones. It has been widely studied for its potential use in scientific research due to its unique properties and mechanisms of action.
Mechanism of Action
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one works by inhibiting the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a key role in regulating gene expression, and their inhibition can lead to changes in the expression of genes involved in cell growth and proliferation. Sirtuins are enzymes that play a role in regulating cellular metabolism and aging, and their inhibition can lead to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one is its specificity for HDACs and sirtuins, which makes it a useful tool for studying the mechanisms of action of these enzymes. 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are many future directions for research on 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one. One area of interest is the development of new drugs based on the structure of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one, particularly in the field of cancer research. Another area of interest is the study of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one's effects on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to optimize the synthesis and formulation of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one for use in lab experiments and potential therapeutic applications.
Synthesis Methods
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with chloroacetyl chloride and propargyl alcohol. Another method involves the reaction of 2-aminophenol with chloroacetic acid and propargyl alcohol in the presence of a catalyst. These methods have been optimized to produce high yields of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one with minimal impurities.
Scientific Research Applications
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to have a wide range of scientific research applications, including its use as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used in the development of new drugs, particularly in the field of cancer research. 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
properties
Product Name |
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
6-chloro-4-prop-2-enyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H10ClNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h2-4,6H,1,5,7H2 |
InChI Key |
OKMYKJGRHLGVJR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)Cl |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)

![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B253818.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B253821.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253822.png)